Enhanced Lipophilicity Drives Superior Membrane Permeability Over the Parent Furan Analog
Introduction of two methyl groups on the furan ring significantly increases the predicted lipophilicity of the target compound. 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine has a computed XLogP3 value of 1.8 [1]. In contrast, the non-methylated analog, 2,2,2-trifluoro-1-(furan-3-yl)ethan-1-amine, has a reported LogP of 1.25 . This represents a calculated increase of +0.55 log units for the target compound, a magnitude that can substantially improve passive membrane permeability and oral absorption potential.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-(furan-3-yl)ethan-1-amine: LogP = 1.25 |
| Quantified Difference | +0.55 log units (calculated difference) |
| Conditions | Computational prediction; XLogP3 via PubChem for the target, vendor-reported LogP for the comparator. |
Why This Matters
Procurement of this specific analog is justified when project goals include improving cell permeability or oral bioavailability, as the enhanced lipophilicity is a calculated and verifiable advantage over the parent compound.
- [1] PubChem. (2025). Compound Summary for CID 61717100, 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine. Computed properties: XLogP3 = 1.8. View Source
